molecular formula C18H15FN4S B287236 3-(4-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287236
M. Wt: 338.4 g/mol
InChI Key: KCBUGYBVXLUORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been reported to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase signaling pathway. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the production of reactive oxygen species (ROS) in cancer cells, which can cause oxidative damage to cellular components.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent antitumor, antifungal, and antibacterial properties. However, the limitations of using this compound in lab experiments include its moderate to good yield during synthesis, which may limit its availability for large-scale experiments.

Future Directions

There are several future directions for the research on 3-(4-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the structure-activity relationship of this compound to identify more potent analogs. Another direction is to explore the potential of this compound as a drug delivery system for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of 3-(4-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzylamine with 2-methylbenzaldehyde in the presence of an acid catalyst to form an imine intermediate. The imine intermediate is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to produce the final product. The synthesis of this compound has been reported in several research articles, and the yield of the final product has been reported to be moderate to good.

Scientific Research Applications

3-(4-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been reported to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been reported to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

3-(4-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H15FN4S

Molecular Weight

338.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15FN4S/c1-12-4-2-3-5-14(12)11-17-22-23-16(20-21-18(23)24-17)10-13-6-8-15(19)9-7-13/h2-9H,10-11H2,1H3

InChI Key

KCBUGYBVXLUORY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.